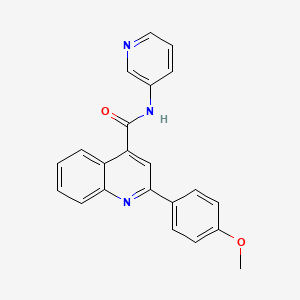

2-(4-methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Description

2-(4-Methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:

- 2-position substituent: A 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) properties.

- Amide group: Pyridin-3-yl (3-pyridinyl) as the amine moiety, contributing to hydrogen-bonding and π-π stacking interactions.

- Molecular formula: C₂₂H₁₇N₃O₂ (calculated molecular weight: 355.39 g/mol).

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-17-10-8-15(9-11-17)21-13-19(18-6-2-3-7-20(18)25-21)22(26)24-16-5-4-12-23-14-16/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCCEOGNVTBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

Substitution Reactions: Introduction of the 4-methoxyphenyl and pyridin-3-yl groups can be done through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Exploration as a therapeutic agent due to its potential biological activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the quinoline ring is critical for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Amide Group Modifications

The amide moiety influences binding affinity and pharmacokinetics. Notable examples:

Key Observations :

Physicochemical Properties

Melting points and purity data highlight trends in crystallinity and synthetic efficiency:

Biological Activity

2-(4-Methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

- Molecular Formula : C22H17N3O2

- Molecular Weight : 355.4 g/mol

The compound features a complex structure that includes a quinoline core substituted with both methoxy and pyridine groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Formation of the Quinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the methoxy and pyridine groups is facilitated by electrophilic aromatic substitution or nucleophilic attack mechanisms.

- Purification Techniques : Common methods include recrystallization and chromatography to enhance yield and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth and have been investigated for their efficacy against various pathogens.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against human cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the proliferation of colorectal (Caco-2 and HCT-116) and breast cancer (MCF-7) cell lines. For instance, certain analogs have exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects .

| Cell Line | IC50 Value (µM) |

|---|---|

| Caco-2 | 0.39 ± 0.06 |

| HCT116 | 0.46 ± 0.04 |

| MCF7 | 0.01 |

Research into the mechanisms of action for this compound is ongoing, but several pathways have been proposed:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell survival and proliferation.

- Interaction with Biological Macromolecules : Investigations into its binding affinity with various receptors and enzymes are crucial for understanding its therapeutic potential.

Case Studies

Recent studies have highlighted the multi-target activity of quinoline derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with a quinoline-4-carboxylic acid derivative. Introduce the 4-methoxyphenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling for aromatic substitution.

- Step 2 : Activate the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate.

- Step 3 : Couple with 3-aminopyridine via nucleophilic acyl substitution. Use aprotic solvents (DMF, THF) under inert atmospheres (N₂/Ar) to minimize side reactions.

- Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for coupling), solvent polarity, and temperature. Monitor progress with TLC/HPLC. Isolate via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 40–65% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- 1H/13C NMR : Confirm regiochemistry of methoxyphenyl (δ ~3.8 ppm for OCH₃) and pyridinyl protons (aromatic δ 7.0–9.0 ppm).

- HRMS (ESI-TOF) : Verify molecular ion [M+H]+ (calc. for C₂₂H₁₈N₃O₂: 356.1399).

- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹).

- XRD : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assays :

- Kinase Inhibition : Use ADP-Glo™ assay for ATP-competitive inhibitors (e.g., EGFR, Aurora kinases).

- Cytotoxicity : Screen against cancer cell lines (HeLa, MCF-7) via MTT assay (IC₅₀ determination).

- Solubility/Permeability : Perform shake-flask solubility (PBS, pH 7.4) and Caco-2 monolayer assays for bioavailability prediction .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results across different assay systems?

- Troubleshooting :

- Compound Stability : Test degradation in assay buffers (e.g., DMSO stock vs. aqueous media) via HPLC.

- Assay Conditions : Compare results under varied pH, serum content, and incubation times.

- Orthogonal Assays : Validate kinase inhibition using thermal shift (DSF) and SPR-based binding affinity measurements .

Q. What structure-activity relationship (SAR) strategies can improve target selectivity?

- Approach :

- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to modulate π-π stacking.

- Pyridinyl Modifications : Introduce methyl or amino groups to enhance hydrogen bonding with kinase active sites.

- Quinoline Core Alteration : Test 6- or 7-position halogenation for steric effects. SAR data from analogous quinoline carboxamides show >10-fold selectivity shifts with such modifications .

Q. Which computational methods predict binding modes to kinase targets like EGFR?

- Protocol :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17) to prioritize poses with lowest ΔG.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key interactions: Methoxyphenyl → hydrophobic pocket; pyridinyl → catalytic lysine (K721).

- Mutagenesis Validation : Clone EGFR mutants (T790M, L858R) to test predicted residue-specific interactions .

Q. How does metabolic stability impact preclinical development?

- Assessment :

- Liver Microsomes : Incubate with human/rat microsomes (NADPH cofactor) and quantify parent compound via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).

- Metabolite ID : Use high-resolution MSⁿ to detect hydroxylation or demethylation products .

Q. What experimental approaches address polymorphism-related solubility issues?

- Solutions :

- Polymorph Screening : Recrystallize from ethanol/water mixtures; analyze forms via PXRD and DSC.

- Co-Crystallization : Co-formulate with succinic acid to enhance dissolution rate.

- Nanoformulation : Prepare PEG-PLGA nanoparticles (emulsion-solvent evaporation) to bypass crystalline limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.